molecular formula C8H8BrNO3 B8777047 Methyl 2-bromo-5-methoxyisonicotinate

Methyl 2-bromo-5-methoxyisonicotinate

Cat. No.: B8777047
M. Wt: 246.06 g/mol
InChI Key: NAQODWOOZJGDKM-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-methoxyisonicotinate is a brominated isonicotinic acid derivative featuring a methoxy group at the 5-position and a bromine atom at the 2-position of the pyridine ring. Its molecular formula is C₈H₈BrNO₃, with a molecular weight of 246.06 g/mol (calculated from ). This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. Its reactivity is influenced by the electron-withdrawing bromine atom and the electron-donating methoxy group, enabling diverse functionalization pathways.

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

methyl 2-bromo-5-methoxypyridine-4-carboxylate

InChI

InChI=1S/C8H8BrNO3/c1-12-6-4-10-7(9)3-5(6)8(11)13-2/h3-4H,1-2H3

InChI Key

NAQODWOOZJGDKM-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1C(=O)OC)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

Methyl 5-Bromo-2-Methoxyisonicotinate (CAS 886365-25-9)
  • Structural Features : Bromine at position 5, methoxy at position 2 (reverse of the target compound) .
  • Molecular Formula: C₈H₈BrNO₃ (identical to the target compound).
  • Key Differences :
    • Altered electronic distribution due to substituent positions, affecting reactivity in cross-coupling reactions.
    • Higher steric accessibility of bromine at position 5 may enhance nucleophilic substitution rates compared to the target compound.
  • Applications : Used in synthesizing analogs of antitumor agents, leveraging its regioselectivity in Suzuki-Miyaura couplings .

Ester Variants

Ethyl 2-Bromo-5-Methoxyisonicotinate (CAS 1276657-05-6)
  • Structural Features : Ethyl ester instead of methyl ester.
  • Molecular Formula: C₉H₁₀BrNO₃; molecular weight = 260.08 g/mol .
  • Slower hydrolysis kinetics compared to the methyl ester due to steric hindrance.
  • Limitations: Limited commercial availability and uncharacterized purity/safety data .

Functional Group Modifications

Methyl 2-Bromo-5-Hydroxyisonicotinate (CAS 1256810-42-0)
  • Structural Features : Hydroxyl (-OH) replaces methoxy (-OCH₃) at position 5 .
  • Molecular Formula: C₇H₆BrNO₃.
  • Key Differences: The hydroxyl group introduces hydrogen-bonding capability, increasing solubility in polar solvents. Higher acidity (pKa ~8–10) due to the phenolic proton, enabling deprotonation-driven reactions.
  • Applications: Potential use in metal-chelating ligands or prodrugs requiring pH-sensitive activation .
Methyl 2-(Benzyloxy)-5-Bromoisonicotinate (CAS 1222090-62-1)
  • Structural Features : Benzyloxy (-OCH₂C₆H₅) at position 2, bromine at position 5 .
  • Molecular Formula: C₁₄H₁₂BrNO₃; molecular weight = 322.16 g/mol.
  • Key Differences :
    • The bulky benzyloxy group introduces steric hindrance, complicating electrophilic aromatic substitution.
    • Benzyl group acts as a protective moiety, requiring catalytic hydrogenation for removal .
  • Applications : Intermediate in multi-step syntheses where selective deprotection is needed.
Methyl 5-Fluoro-2-Methoxyisonicotinate (CAS 1214346-01-6)
  • Structural Features : Fluorine replaces bromine at position 5 .
  • Molecular Formula: C₈H₈FNO₃.
  • Key Differences :
    • Fluorine’s electronegativity enhances electron-deficient character at position 5, directing meta-substitution.
    • Lower molecular weight (197.15 g/mol) and reduced steric bulk compared to brominated analogs.
  • Applications : Fluorine’s metabolic stability makes it valuable in PET tracer development .

Comparative Data Table

Compound Name CAS Number Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications
Methyl 2-bromo-5-methoxyisonicotinate Not provided C₈H₈BrNO₃ Br (2), OCH₃ (5) 246.06 Pharmaceutical intermediate
Methyl 5-bromo-2-methoxyisonicotinate 886365-25-9 C₈H₈BrNO₃ Br (5), OCH₃ (2) 246.06 Antitumor agent synthesis
Ethyl 2-bromo-5-methoxyisonicotinate 1276657-05-6 C₉H₁₀BrNO₃ Br (2), OCH₃ (5), ethyl ester 260.08 Lipophilic drug candidates
Methyl 2-bromo-5-hydroxyisonicotinate 1256810-42-0 C₇H₆BrNO₃ Br (2), OH (5) 232.03 Metal-chelating ligands
Methyl 2-(benzyloxy)-5-bromoisonicotinate 1222090-62-1 C₁₄H₁₂BrNO₃ Br (5), OCH₂C₆H₅ (2) 322.16 Protective group strategies
Methyl 5-fluoro-2-methoxyisonicotinate 1214346-01-6 C₈H₈FNO₃ F (5), OCH₃ (2) 197.15 PET tracer development

Key Research Findings

  • Reactivity Trends : Bromine at position 2 (target compound) shows higher electrophilicity than at position 5 due to proximity to the electron-withdrawing ester group .
  • Biological Activity : Methoxy groups enhance metabolic stability compared to hydroxyl analogs, making methyl/ethyl esters preferred in drug design .
  • Synthetic Utility : Benzyloxy-protected derivatives enable selective functionalization but require additional deprotection steps .

Notes on Data Limitations

  • Physical properties (e.g., melting points, solubility) for Ethyl 2-bromo-5-methoxyisonicotinate and Methyl 2-(benzyloxy)-5-bromoisonicotinate are unavailable in the provided evidence .
  • Toxicity and safety profiles require further experimental validation for most analogs.

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